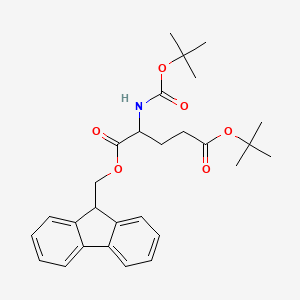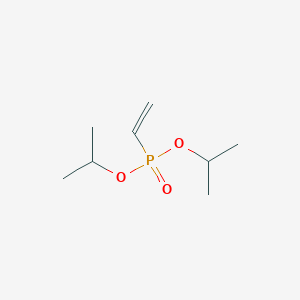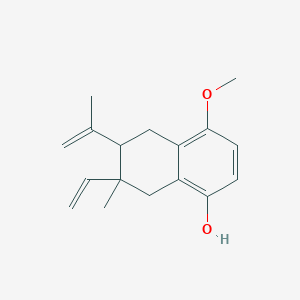![molecular formula C20H25NO3 B14148266 N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(1-methylethyl)benzamide CAS No. 894644-31-6](/img/structure/B14148266.png)
N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(1-methylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(1-methylethyl)benzamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(1-methylethyl)benzamide typically involves the reaction of 3,4-dimethoxyphenethylamine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(1-methylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the aromatic ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) for halogenation or concentrated sulfuric acid (H₂SO₄) for nitration.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(1-methylethyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(1-methylethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
- N-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-piperidinyl}benzamide
- N-(2-(3,4-Dimethoxyphenyl)ethyl)-4-methylbenzamide
Uniqueness
N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(1-methylethyl)benzamide is unique due to its specific structural features, such as the presence of both methoxy groups and an isobutyl group. These features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
894644-31-6 |
|---|---|
Fórmula molecular |
C20H25NO3 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
N-[1-(3,4-dimethoxyphenyl)ethyl]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C20H25NO3/c1-13(2)15-6-8-16(9-7-15)20(22)21-14(3)17-10-11-18(23-4)19(12-17)24-5/h6-14H,1-5H3,(H,21,22) |
Clave InChI |
OXTXTJSMPXIVNW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(=O)NC(C)C2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-Dichlorobicyclo[4.1.0]heptan-2-one](/img/structure/B14148195.png)


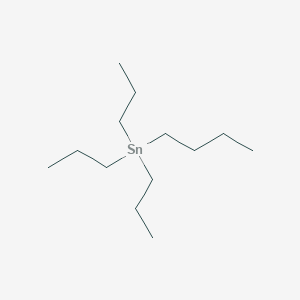
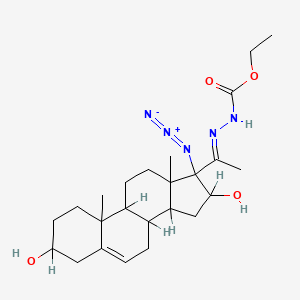
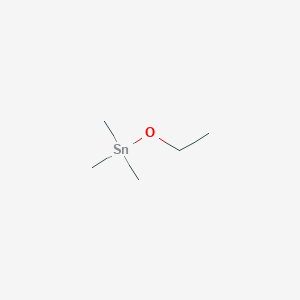
![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B14148223.png)


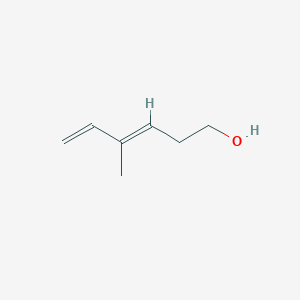
![4-{[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol](/img/structure/B14148236.png)
